Naloxol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

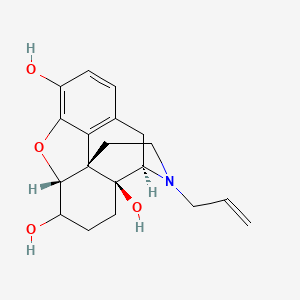

Structure

3D Structure

属性

CAS 编号 |

58691-01-3 |

|---|---|

分子式 |

C19H23NO4 |

分子量 |

329.4 g/mol |

IUPAC 名称 |

(4R,4aS,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

InChI |

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13?,14-,17+,18+,19-/m1/s1 |

InChI 键 |

HMWHERQFMBEHNG-DMOGFEGYSA-N |

手性 SMILES |

C=CCN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |

规范 SMILES |

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |

产品来源 |

United States |

Foundational & Exploratory

Mechanism of Action of Naloxol: A Technical Guide

This document provides an in-depth technical overview of the mechanism of action of Naloxol, an opioid antagonist. Given that this compound is a close structural analog and a metabolite of the well-characterized opioid antagonist Naloxone (B1662785), its mechanism is understood primarily through the lens of its parent compound and its derivatives, such as Naloxegol. This guide is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is an opioid receptor antagonist, exhibiting its effects by competing with opioid agonists for binding sites on opioid receptors.[1] It is a human metabolite of naloxone and exists in two isomeric forms: α-naloxol and β-naloxol.[1] While detailed in vitro binding data for this compound itself is not extensively published, its mechanism is inferred from its structural similarity to naloxone and from studies of its PEGylated derivative, naloxegol.[2][3] this compound is presumed to act as a competitive antagonist, primarily at the µ-opioid receptor (MOR), thereby blocking the intracellular signaling cascades initiated by opioid agonists.

Core Mechanism: Competitive Antagonism at Opioid Receptors

The primary mechanism of action for this compound is competitive antagonism at opioid receptors, particularly the µ-opioid receptor.[4][5] This means that this compound binds to the same site on the receptor as endogenous and exogenous opioids (like morphine or fentanyl) but does not activate the receptor. By occupying the binding site, it prevents agonists from binding and initiating the downstream signaling that leads to opioid effects such as analgesia, euphoria, and respiratory depression.[4]

The antagonism is a reversible process, and the extent of the blockade depends on the relative concentrations of the agonist and this compound. In the absence of an opioid agonist, this compound is expected to have little to no intrinsic pharmacological activity.[4]

Interaction with Opioid Receptor Subtypes

This compound, like its parent compound naloxone, is considered a non-selective opioid antagonist but demonstrates the highest affinity for the µ-opioid receptor (MOR).[4][5] Its affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) is lower.[6] The precise binding affinities for this compound are not as well-documented as for naloxone or naloxegol. However, data from naloxegol, a PEGylated derivative of this compound, provides insight into the expected receptor interaction profile.[2][7]

Quantitative Data: Receptor Binding and Functional Activity

While specific quantitative data for this compound is limited, the following tables summarize the data for its derivative, Naloxegol, which reflects the binding characteristics of the core this compound structure at human opioid receptors.

Table 1: In Vitro Receptor Binding Affinity of Naloxegol

| Parameter | Receptor Subtype | Value | Cell Line | Reference |

| Ki (Inhibition Constant) | Human µ-opioid | 6.5 - 8.5 nM | Cloned human µ-opioid receptors | [2] |

| Human δ-opioid | 203 nM (geometric mean) | Cloned human δ-opioid receptors | [7] | |

| Human κ-opioid | 8.65 nM (geometric mean) | Cloned human κ-opioid receptors | [7] |

Table 2: In Vitro Functional Antagonism of Naloxegol

| Parameter | Receptor Subtype | Value | Assay Type | Cell Line | Reference |

| pA2 | Human µ-opioid | 7.95 | [35S]GTPγS | HEK-293s cells | [2] |

| KB (from functional assay) | Human µ-opioid | 11 nM | [35S]GTPγS | HEK-293s cells | [2] |

| IC50 (Antagonism) | Human δ-opioid | 866 nM | [35S]GTPγS | HEK-293s cells | [2] |

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist binds, it triggers a conformational change that leads to the activation of intracellular signaling pathways. This compound, as a competitive antagonist, blocks these pathways.

Key Blocked Pathways:

-

Inhibition of Adenylyl Cyclase: Opioid agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound prevents this decrease.[8]

-

Modulation of Ion Channels: Opioid agonists activate inwardly rectifying potassium (K+) channels and inhibit voltage-gated calcium (Ca2+) channels, which hyperpolarizes the neuron and reduces neurotransmitter release. This compound blocks these effects.[8]

-

MAPK Pathway: Opioid receptors can also signal through the mitogen-activated protein kinase (MAPK) pathway, which is involved in longer-term cellular changes. This compound's antagonism would also prevent this signaling.

Diagram 1: Opioid Agonist vs. This compound Action at the µ-Opioid Receptor

Caption: Agonist vs. Antagonist action at the µ-opioid receptor.

Experimental Protocols

The characterization of this compound's mechanism of action would involve standard in vitro pharmacological assays, similar to those used for naloxone and naloxegol.[2][9]

Protocol 1: Radioligand Competitive Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

-

Materials:

-

Cell membranes from cell lines expressing a specific human opioid receptor subtype (e.g., HEK-293 or CHO cells).

-

A radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69593 for KOR).

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Methodology:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Diagram 2: Workflow for a Competitive Binding Assay

Caption: Workflow for a radioligand competitive binding assay.

Protocol 2: [35S]GTPγS Functional Assay

-

Objective: To determine the functional antagonist activity of this compound.

-

Materials:

-

Cell membranes from cell lines expressing the opioid receptor.

-

A standard opioid agonist (e.g., DAMGO for MOR).

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

This compound at various concentrations.

-

Assay buffer.

-

-

Methodology:

-

Pre-incubate cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of the opioid agonist to stimulate the receptor.

-

Add [35S]GTPγS to the mixture.

-

Incubate to allow for [35S]GTPγS binding to the activated G-proteins.

-

Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

-

Quantify the bound radioactivity.

-

Plot the agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50 for antagonism.

-

This data can be used to calculate the KB value via the Schild analysis.[2]

-

Conclusion

The mechanism of action of this compound is that of a competitive opioid receptor antagonist, with a presumed higher affinity for the µ-opioid receptor. It acts by binding to the receptor without activating it, thereby blocking the effects of opioid agonists. While specific pharmacological data for this compound is not as abundant as for its parent compound naloxone or its derivative naloxegol, its mechanism can be confidently inferred from these related compounds. Further direct characterization of this compound's binding and functional activity would be beneficial for a more complete understanding.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naloxegol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Naloxone - Wikipedia [en.wikipedia.org]

- 6. Naloxegol | C34H53NO11 | CID 56959087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of α-Naloxol

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Naloxol is the major human metabolite of the potent opioid antagonist, naloxone (B1662785).[1][2] As a derivative of naloxone, α-naloxol plays a significant role in the metabolism and overall pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of α-naloxol. Detailed experimental protocols for its synthesis, purification, and analysis are also presented, along with visualizations of relevant signaling pathways and experimental workflows.

Chemical Structure and Identification

α-Naloxol, also known as 6α-hydroxynaloxone, is a morphinan (B1239233) derivative characterized by a pentacyclic ring structure.[3] The key structural feature that distinguishes it from its parent compound, naloxone, is the reduction of the C6-keto group to a hydroxyl group with an alpha (α) stereochemical configuration.

Table 1: Chemical Identification of α-Naloxol

| Identifier | Value |

| IUPAC Name | (4R,4aS,7S,7aR,12bS)-3-(prop-2-en-1-yl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol[2] |

| Chemical Formula | C₁₉H₂₃NO₄[2] |

| Molar Mass | 329.39 g/mol [4] |

| CAS Number | 20410-95-1[2] |

| PubChem CID | 5492271[5] |

Physicochemical Properties

Table 2: Physicochemical Properties of α-Naloxol

| Property | Value | Notes |

| Melting Point | Not reported | Expected to be a crystalline solid at room temperature.[3] |

| Boiling Point | Not reported | Expected to decompose at high temperatures. |

| pKa | Not reported | The tertiary amine is expected to have a pKa in the range of 8.0-9.0. |

| Solubility | Not reported | Expected to have limited solubility in water and be soluble in organic solvents like ethanol, DMSO, and DMF, similar to its PEGylated derivative, naloxegol.[6] |

| Appearance | Crystalline solid[3] | - |

Spectral Data:

Detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) for α-naloxol are not consistently reported in publicly available literature. However, the synthesis and characterization of its derivatives, such as 3-O-MEM α-naloxol, have been described, indicating that such data is obtainable through standard analytical techniques.[7]

Synthesis and Purification

α-Naloxol is primarily synthesized via the stereoselective reduction of naloxone.

Experimental Protocol: Stereoselective Synthesis of α-Naloxol

This protocol is adapted from methods described for the synthesis of α-naloxol derivatives.[7][8]

Objective: To synthesize α-naloxol from naloxone via stereoselective reduction of the C6-keto group.

Materials:

-

Naloxone hydrochloride

-

A suitable reducing agent (e.g., L-selectride®, K-selectride®, or sodium borohydride)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Deionized water

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Dichloromethane (B109758) or ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Standard laboratory glassware and equipment for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Preparation of Naloxone Free Base: Dissolve naloxone hydrochloride in water and adjust the pH to approximately 9 with a suitable base (e.g., sodium bicarbonate or dilute ammonium hydroxide) to precipitate the free base. Filter the precipitate, wash with cold water, and dry under vacuum.

-

Reduction Reaction: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the naloxone free base in anhydrous THF.

-

Cool the solution to a low temperature (typically -78 °C to 0 °C, depending on the reducing agent).

-

Slowly add a solution of the stereoselective reducing agent (e.g., 1.1 equivalents of L-selectride® in THF) to the cooled naloxone solution with stirring. The choice of reducing agent is crucial for achieving high stereoselectivity for the α-epimer.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at the low temperature.

-

Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude α-naloxol.

Experimental Protocol: Purification of α-Naloxol

Objective: To purify the crude α-naloxol.

Materials:

-

Crude α-naloxol

-

Silica (B1680970) gel for column chromatography

-

A suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate)

-

Solvents for recrystallization (e.g., ethanol, methanol, or acetone)

Procedure:

-

Chromatographic Purification:

-

Dissolve the crude α-naloxol in a minimal amount of the eluent.

-

Load the solution onto a silica gel column pre-equilibrated with the eluent.

-

Elute the column with an appropriate solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure α-naloxol.

-

Combine the pure fractions and evaporate the solvent to yield purified α-naloxol.

-

-

Recrystallization (Optional):

-

For further purification, the α-naloxol can be recrystallized from a suitable solvent or solvent mixture.

-

Pharmacological Properties

α-Naloxol is an opioid antagonist, though its potency and specific receptor binding profile differ from naloxone.

Table 3: Pharmacological Data for α-Naloxol

| Parameter | Receptor Subtype | Value | Notes |

| Binding Affinity (Ki) | µ-opioid | Approximately the same as naloxone.[3] | Specific quantitative data is not readily available. |

| δ-opioid | Approximately the same as naloxone.[3] | Specific quantitative data is not readily available. | |

| κ-opioid | Not reported | - | |

| Functional Activity | µ-opioid | Antagonist[9] | - |

| δ-opioid | Antagonist[9] | - | |

| κ-opioid | Not reported | - | |

| In Vivo Potency | - | 5- to 65-fold less potent than naloxone in precipitating morphine withdrawal, depending on the experimental conditions.[9][10] | The potency difference is more pronounced after acute or repeated morphine pretreatment.[9] |

Mechanism of Action and Signaling Pathways

Like naloxone, α-naloxol acts as a competitive antagonist at opioid receptors, primarily the mu (µ) and delta (δ) subtypes.[3] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade.[11][12] As an antagonist, α-naloxol binds to the receptor but does not induce the conformational change necessary for G-protein activation, thereby blocking the effects of opioid agonists.[1]

The primary signaling pathway inhibited by opioid antagonists involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[13] They also prevent the agonist-induced opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[11]

Experimental Workflows

Workflow for Opioid Receptor Binding Assay

The following workflow outlines a typical radioligand binding assay to determine the affinity of α-naloxol for opioid receptors.

Workflow for In Vivo Assessment of Withdrawal Precipitation

This workflow describes a general procedure to assess the potency of α-naloxol in precipitating opioid withdrawal in an animal model.

Conclusion

α-Naloxol is a key metabolite of naloxone with distinct pharmacological properties. While it retains opioid antagonist activity, its reduced potency compared to the parent compound is an important consideration in understanding the overall in vivo effects of naloxone. Further research is warranted to fully elucidate its specific binding affinities at all opioid receptor subtypes and its detailed spectral characteristics. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this significant compound.

References

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C19H23NO4 | CID 44230574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6 Alpha-naloxol | C19H23NO4 | CID 5492271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20210338660A1 - Naloxegol Oxalate and Solid Dispersion thereof - Google Patents [patents.google.com]

- 9. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Alpha this compound | TargetMol [targetmol.com]

- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Opioid Receptors: Overview [jove.com]

- 13. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of β-Naloxol Isomers: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of β-naloxol, an active metabolite of the opioid antagonist naloxone (B1662785). This document is intended for researchers, scientists, and drug development professionals engaged in opioid pharmacology and the development of novel therapeutics.

Executive Summary

Naloxone, a cornerstone in the management of opioid overdose, undergoes extensive metabolism in the body, leading to the formation of various metabolites, including the isomeric forms of naloxol. This guide focuses on the β-naloxol isomer, exploring its interaction with opioid receptors and its functional consequences. A key characteristic of β-naloxol, in contrast to its parent compound, is its classification as a "neutral" antagonist. While naloxone can exhibit inverse agonist properties under certain conditions, particularly in opioid-dependent states, β-naloxol is understood to block receptor activity without modulating basal signaling.[1] This distinction holds significant implications for its potential therapeutic applications and side-effect profile.

Due to a lack of specific quantitative binding and functional data for β-naloxol in publicly available literature, this guide will utilize data from the closely related and well-characterized compound, 6β-naltrexol, as a surrogate to illustrate the pharmacological profile of a neutral antagonist metabolite. 6β-naltrexol is a major active metabolite of the opioid antagonist naltrexone (B1662487) and shares key pharmacological characteristics with β-naloxol.[2]

Quantitative Data Presentation

The following table summarizes the binding affinity (Ki) of 6β-naltrexol for the µ (mu), δ (delta), and κ (kappa) opioid receptors. Lower Ki values are indicative of higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| 6β-Naltrexol | µ-opioid (MOR) | 2.12[2] |

| κ-opioid (KOR) | 7.24[2] | |

| δ-opioid (DOR) | 213[2] |

Note: This data is for 6β-naltrexol and is presented as a representative profile for a neutral opioid antagonist metabolite due to the absence of specific data for β-naloxol.

Signaling Pathways and Experimental Workflows

The interaction of β-naloxol with opioid receptors, which are G-protein coupled receptors (GPCRs), can be investigated through various in vitro assays. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and the workflows of key experimental protocols.

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: GTPγS Binding Assay

Caption: GTPγS Binding Assay Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of opioid receptor antagonists.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of β-naloxol for µ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

-

Radioligands:

-

[³H]DAMGO (for µ-opioid receptor)

-

[³H]DPDPE (for δ-opioid receptor)

-

[³H]U69,593 (for κ-opioid receptor)

-

-

Test Compound: β-Naloxol

-

Non-specific Binding Control: Naloxone (10 µM)

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Thaw cryopreserved cell membranes on ice. Dilute membranes in incubation buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of incubation buffer (for total binding) or 10 µM naloxone (for non-specific binding).

-

50 µL of various concentrations of β-naloxol.

-

50 µL of the appropriate radioligand at a concentration near its Kd.

-

50 µL of the diluted membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the β-naloxol concentration.

-

Determine the IC50 value (the concentration of β-naloxol that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional antagonist activity (IC50) of β-naloxol at opioid receptors.

Materials:

-

Receptor Source: Cell membranes from cells expressing the opioid receptor of interest.

-

Agonist: A known opioid receptor agonist (e.g., DAMGO for MOR).

-

Test Compound: β-Naloxol

-

Radioligand: [³⁵S]GTPγS

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

GDP: Guanosine 5'-diphosphate.

-

Filtration System and Scintillation Counter

Procedure:

-

Membrane and Compound Preparation: Prepare membranes and serial dilutions of β-naloxol as described for the radioligand binding assay. Prepare a fixed concentration of the agonist (typically the EC80).

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer.

-

Varying concentrations of β-naloxol.

-

A fixed concentration of the agonist.

-

GDP (final concentration 10-30 µM).

-

Cell membranes (10-20 µg protein/well).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Reaction Initiation: Add [³⁵S]GTPγS to each well to initiate the reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the β-naloxol concentration.

-

Determine the IC50 value, which represents the concentration of β-naloxol that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

-

cAMP Inhibition Assay

Objective: To measure the ability of β-naloxol to block agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the Gi-coupled opioid receptor of interest.

-

Agonist: A known opioid receptor agonist.

-

Test Compound: β-Naloxol

-

Forskolin (B1673556): To stimulate adenylyl cyclase.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or other formats).

-

Cell Culture Reagents

Procedure:

-

Cell Culture: Plate the cells in a 96- or 384-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of β-naloxol and a fixed concentration of the agonist.

-

Assay:

-

Pre-treat the cells with varying concentrations of β-naloxol for a defined period (e.g., 15-30 minutes).

-

Add the agonist in the presence of forskolin to all wells (except for the basal control).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the β-naloxol concentration.

-

Determine the IC50 value, representing the concentration of β-naloxol that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Conclusion

References

Naloxol: An In-Depth Technical Guide to a Key Human Metabolite of Naloxone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naloxone (B1662785), a cornerstone in the management of opioid overdose, undergoes extensive metabolism in the human body. While the primary metabolic route is glucuronidation, the reduction of the 6-keto group to form naloxol represents a significant, albeit lesser-known, pathway. This technical guide provides a comprehensive overview of this compound as a human metabolite of naloxone, focusing on its formation, quantification, and the enzymes involved. This document is intended to serve as a critical resource for researchers and professionals in pharmacology and drug development, offering a consolidated source of technical information. While extensive quantitative pharmacokinetic data for this compound in humans remains to be fully elucidated in dedicated studies, this guide synthesizes the available information from in vitro and in vivo studies to provide a thorough understanding of this metabolite.

Introduction to Naloxone Metabolism

Naloxone is a pure opioid antagonist that competitively blocks opioid receptors, particularly the mu-opioid receptor.[1][2] Its rapid metabolism is a key determinant of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathways for naloxone in humans are:

-

Glucuronidation: The most significant metabolic route, where UDP-glucuronosyltransferases (UGTs) conjugate naloxone at the 3-hydroxyl group to form naloxone-3-glucuronide (B1512897) (N3G), a pharmacologically inactive metabolite.[3][4][5]

-

Reduction of the 6-keto group: This reaction leads to the formation of the alcohol metabolite, this compound.[6][7]

This compound exists as two stereoisomers: α-naloxol and β-naloxol. In humans, α-naloxol has been identified as a metabolite of naloxone.[8]

The Metabolic Pathway of Naloxone to this compound

The conversion of naloxone to this compound is a reductive metabolic process targeting the ketone group at the C6 position of the morphinan (B1239233) ring. This biotransformation is catalyzed by cytosolic enzymes, primarily belonging to the aldo-keto reductase (AKR) superfamily.[8]

References

- 1. Pharmacokinetics of concentrated naloxone nasal spray for opioid overdose reversal: Phase I healthy volunteer study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naloxone regulates the differentiation of neural stem cells via a receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-Naloxone, an opioid-inactive toll-like receptor 4 signaling inhibitor, reverses multiple models of chronic neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validated LC-MS/MS assay for the quantitative determination of nalbuphine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caged Naloxone Reveals Opioid Signaling Deactivation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of concentrated naloxone nasal spray over first 30 minutes post-dosing: analysis of suitability for opioid overdose reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Opioid Receptor Binding Profile of Naloxol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro opioid receptor binding characteristics of naloxol, the primary active metabolite of the widely used opioid antagonist, naloxone (B1662785). Understanding the binding affinity of this compound for the major opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is crucial for a complete pharmacological assessment of naloxone's overall mechanism of action and duration of effect. This document details the quantitative binding affinities, the experimental methodologies employed for their determination, and a visual representation of the assay workflow.

Naloxone is metabolized in the body to two main stereoisomers: 6α-naloxol and 6β-naloxol. These metabolites themselves can interact with opioid receptors, and their distinct binding profiles contribute to the complex pharmacology of the parent drug.

Quantitative Binding Affinity of this compound and Naloxone

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. The following tables summarize the available in vitro binding data for naloxone and its this compound metabolites at the human mu, delta, and kappa opioid receptors.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |

| Naloxone | Mu (µ) | 1.1 - 3.9 | High affinity for the mu-opioid receptor.[1] |

| Delta (δ) | ~95 | Moderate affinity for the delta-opioid receptor.[1] | |

| Kappa (κ) | ~16 | Moderate affinity for the kappa-opioid receptor.[1] | |

| 6α-Naloxol | Mu (µ) | Approximately the same as naloxone | Possesses a binding affinity for the µ-opioid receptor that is comparable to the parent compound, naloxone. |

| Delta (δ) | Approximately the same as naloxone | Exhibits a binding affinity for the δ-opioid receptor similar to that of naloxone. | |

| Kappa (κ) | Data not readily available | Specific quantitative binding data for the kappa-opioid receptor is not widely reported in the literature. | |

| 6β-Naloxol | Mu (µ) | Potent | While specific Ki values from competitive binding assays are not consistently reported, studies in guinea pig ileum, a tissue rich in µ-opioid receptors, indicate high potency. |

| Delta (δ) | Lower affinity than for mu | Generally considered to have lower affinity for the delta-opioid receptor compared to the mu-opioid receptor. | |

| Kappa (κ) | Lower affinity than for mu | Exhibits a lower binding affinity for the kappa-opioid receptor in comparison to the mu-opioid receptor. |

Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand used, tissue or cell line preparation, and buffer conditions.

Experimental Protocols

The determination of the in vitro binding affinity of this compound for opioid receptors is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand with known high affinity and selectivity for a specific opioid receptor subtype.

Radioligand Competitive Binding Assay

Objective: To determine the inhibition constant (Ki) of 6α-naloxol and 6β-naloxol for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

-

Receptor Source: Cell membranes prepared from cultured cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) stably expressing the cloned human µ-, δ-, or κ-opioid receptor.

-

Radioligands:

-

µ-opioid receptor: [³H]-DAMGO (a selective mu agonist)

-

δ-opioid receptor: [³H]-Naltrindole (a selective delta antagonist)

-

κ-opioid receptor: [³H]-U69,593 (a selective kappa agonist)

-

-

Test Compounds: 6α-naloxol and 6β-naloxol of known concentrations.

-

Reference Compound: Naloxone hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM naloxone).

-

Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For the quantification of radioactivity.

Procedure:

-

Membrane Preparation: The cell membranes expressing the target opioid receptor are prepared through homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in the incubation buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions in triplicate:

-

Total Binding: Contains the receptor membranes and the specific radioligand.

-

Non-specific Binding: Contains the receptor membranes, the radioligand, and a high concentration of the unlabeled antagonist to saturate all specific binding sites.

-

Competitive Binding: Contains the receptor membranes, the radioligand, and varying concentrations of the test compound (6α-naloxol or 6β-naloxol).

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data from the competitive binding wells are expressed as a percentage of the specific binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the opioid receptor binding affinity of this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

In-depth Technical Guide: Pharmacokinetics and Metabolism of Naloxol In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxol, encompassing its isomeric forms 6α-naloxol and 6β-naloxol, is a primary active metabolite of the potent opioid antagonist, naloxone (B1662785). Understanding the in vivo behavior of this compound is critical for a comprehensive grasp of the pharmacodynamics and therapeutic efficacy of its parent compound. This technical guide provides a detailed overview of the current scientific knowledge regarding the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While specific pharmacokinetic data for this compound metabolites are limited, this guide synthesizes available information on naloxone and its metabolic conversion to provide a thorough understanding for research and drug development.

Pharmacokinetics of Naloxone and the Formation of this compound

The systemic exposure and pharmacological effect of this compound are intrinsically linked to the pharmacokinetics of its parent drug, naloxone. Naloxone is characterized by rapid metabolism and a short half-life.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Naloxone

Naloxone is administered via intravenous, intramuscular, and intranasal routes.[1] Its bioavailability is low when taken orally due to extensive first-pass metabolism in the liver.[2] The drug is widely distributed throughout the body.[2]

The metabolism of naloxone is rapid and extensive, primarily occurring in the liver. The main metabolic pathways are:

-

Glucuronidation: The major metabolite is the inactive naloxone-3-glucuronide.[1]

-

Reduction: The ketone group at the 6-position is reduced to form the active metabolites 6α-naloxol and 6β-naloxol.[1][3]

-

N-dealkylation: A minor pathway that also contributes to the formation of metabolites.[1]

Excretion of naloxone and its metabolites occurs predominantly through the kidneys into the urine.[2]

Quantitative Pharmacokinetic Data

While specific in vivo pharmacokinetic data for 6α-naloxol and 6β-naloxol following naloxone administration are not extensively reported in publicly available literature, the following tables summarize the known pharmacokinetic parameters of the parent compound, naloxone, in various species and via different routes of administration. This data provides context for the formation and subsequent systemic presence of this compound.

Table 1: Pharmacokinetic Parameters of Naloxone in Humans

| Parameter | Intravenous (0.4 mg) | Intramuscular (0.4 mg) | Intranasal (2 mg) |

| Cmax (ng/mL) | ~1.0 | ~0.9 | 3.1 |

| Tmax (minutes) | < 5 | 10-30 | 20-30 |

| Half-life (t½) (hours) | 1-1.5[1] | ~1.3 | ~2 |

| Bioavailability (%) | 100 | High | ~50[1] |

Data compiled from multiple sources.[1][4][5]

Table 2: Pharmacokinetic Parameters of Naloxone in Rats

| Parameter | Intravenous (5 mg/kg) |

| Serum Half-life (minutes) | 30-40[6] |

| Brain-Serum Concentration Ratio | 2.7 to 4.6[6] |

Metabolism of Naloxone to this compound

The conversion of naloxone to its 6-hydroxy metabolites, 6α-naloxol and 6β-naloxol, is a critical step in its metabolic pathway. This biotransformation is catalyzed by cytosolic enzymes, with species-specific differences in the stereoselectivity of the reduction. For instance, chicken liver enzymes have been shown to produce the 6α-OH metabolite, while the 6β-OH epimer has been isolated from rabbit urine, indicating species-dependent stereochemistry in metabolism.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate in vivo study of this compound pharmacokinetics and metabolism. Below are key experimental protocols that can be adapted for such investigations.

Protocol 1: In Vivo Pharmacokinetic Study of Naloxone and its Metabolites in Mice

Objective: To determine the plasma concentration-time profiles of naloxone, 6α-naloxol, and 6β-naloxol following administration of naloxone.

Animal Model: Male ICR mice (25-30 g).[7]

Drug Administration:

-

Prepare a solution of naloxone hydrochloride in sterile saline at the desired concentration.

-

Administer a single dose of naloxone via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).

Blood Sampling:

-

Collect serial blood samples (approximately 50-100 µL) from each mouse at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) via a suitable method like tail vein or retro-orbital bleeding.[7]

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

Sample Analysis:

-

Utilize a validated LC-MS/MS method for the simultaneous quantification of naloxone, 6α-naloxol, and 6β-naloxol in plasma samples.[8][9]

Data Analysis:

-

Construct plasma concentration-time curves for naloxone and its metabolites.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Protocol 2: LC-MS/MS Method for Simultaneous Quantification

Objective: To develop and validate a sensitive and specific method for the simultaneous determination of naloxone, 6α-naloxol, and 6β-naloxol in plasma.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[8]

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Aquasil C18, 50 mm × 2.1 mm, 5 μm).[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 0.2-0.5 mL/min.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.[9]

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample.[10]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Signaling Pathways

This compound, as a metabolite of naloxone, is expected to act as an antagonist at opioid receptors, primarily the mu-opioid receptor (MOR). The binding of an opioid antagonist like this compound competitively blocks the receptor, preventing its activation by opioid agonists. This blockade inhibits the downstream signaling cascade that is normally initiated by agonist binding.

Conclusion

The in vivo pharmacokinetics and metabolism of this compound are integral to understanding the overall pharmacological profile of its parent compound, naloxone. While direct and comprehensive pharmacokinetic data for this compound metabolites remain an area for further research, the methodologies and foundational knowledge presented in this guide provide a robust framework for scientists and researchers in the field of drug development. The continued investigation into the in vivo behavior of these active metabolites will undoubtedly contribute to the optimization of opioid antagonist therapies.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buprenorphine and Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]

- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Method Development and Validation of Naloxone and 6α‐this compound from Male African Green Monkey Plasma. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Naloxol in the Synthesis of Naloxegol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxegol (B613840), a peripherally acting mu-opioid receptor antagonist, is a critical therapeutic agent for the treatment of opioid-induced constipation. Its synthesis is a multi-step process wherein naloxol, a derivative of naloxone (B1662785), serves as a key intermediate. This technical guide elucidates the integral role of this compound in the synthesis of naloxegol, providing a detailed overview of the synthetic pathway, experimental protocols, and quantitative data. The process involves the stereoselective reduction of a protected naloxone derivative to yield the crucial α-naloxol intermediate, which is subsequently PEGylated to form naloxegol. This document provides a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.

Introduction

Naloxegol is a PEGylated derivative of naloxone, designed to mitigate the constipating effects of opioids without compromising their central analgesic properties.[1][2] This peripheral restriction is achieved by the covalent attachment of a polyethylene (B3416737) glycol (PEG) chain to the this compound backbone, which limits the molecule's ability to cross the blood-brain barrier.[1][3] The synthesis of naloxegol is a sophisticated process that hinges on the precise chemical modification of naloxone, with the formation of a specific this compound stereoisomer being a critical step.

The Synthetic Pathway: From Naloxone to Naloxegol

The synthesis of naloxegol from naloxone can be broadly categorized into three key stages:

-

Protection of Naloxone: The phenolic hydroxyl group of naloxone is protected to prevent unwanted side reactions in subsequent steps. A common protecting group is methoxyethoxymethyl (MEM).[4][5]

-

Stereoselective Reduction to α-Naloxol: The ketone group at the C6 position of the protected naloxone is stereoselectively reduced to a hydroxyl group, yielding the desired 6-α-hydroxyl epimer, which is the α-naloxol derivative.[5] This step is crucial as the subsequent PEGylation occurs at this position.

-

PEGylation of α-Naloxol: The α-hydroxyl group of the protected this compound intermediate is then alkylated with a monomethoxy-terminated PEG chain.[1][5]

-

Deprotection and Salt Formation: The protecting group is removed, and the naloxegol base is typically converted to a pharmaceutically acceptable salt, such as naloxegol oxalate (B1200264), for improved stability and purity.[4][6]

Synthesis Workflow Diagram

The following diagram illustrates the overall synthetic workflow from the starting material, naloxone, to the final product, naloxegol oxalate.

Quantitative Data

The efficiency and purity at each stage of the synthesis are critical for the overall process viability. The following tables summarize the reported quantitative data for key steps in the synthesis of naloxegol.

| Step | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) | Reference(s) |

| Protection | Naloxone | 3-O-MEM Naloxone | 94.6 | 99.85 | [4] |

| Stereoselective Reduction & Salt Formation | 3-O-MEM Naloxone | 3-O-MEM α-Naloxol Oxalate Salt | 82.7 | ≥99.7 (α-epimer) | [4][7] |

| O-Alkylation (PEGylation) | 3-O-MEM-α-Naloxol Oxalate | 3-O-MEM Naloxegol | - | 95.76 | [7][8] |

| Deprotection and Salt Formation | Naloxegol Base | Naloxegol Oxalate | 87.8 | >99.5 | [4] |

Note: Yields and purities can vary based on the specific reaction conditions and purification methods employed.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of naloxegol, based on published literature.

Preparation of 3-O-MEM α-Naloxol Oxalate Salt[4][9]

This protocol describes the stereoselective reduction of 3-O-MEM naloxone to 3-O-MEM α-naloxol and its subsequent conversion to the oxalate salt.

Materials:

-

3-O-MEM naloxone

-

Lithium tri-tert-butoxy aluminium hydride (LTBA)

-

n-propanol

-

Oxalic acid (anhydrous)

-

Methyl tert-butyl ether (MTBE)

-

Nitrogen atmosphere

Procedure:

-

Dissolve 3-O-MEM naloxone in an appropriate solvent under a nitrogen atmosphere.

-

Perform a stereoselective reduction using a reducing agent such as lithium tri-tert-butoxy aluminium hydride (LTBA) to favor the formation of the α-epimer.[4]

-

Upon completion of the reduction, dissolve the resulting 3-O-MEM α-naloxol (e.g., 5 g, 11.99 mmol) in n-propanol (20 mL) at 20–30 °C under a nitrogen atmosphere.[9]

-

In a separate flask, dissolve anhydrous oxalic acid (e.g., 1.07 g, 11.88 mmol) in n-propanol (10 mL).[9]

-

Slowly add the oxalic acid solution drop-wise to the 3-O-MEM α-naloxol solution at 20–30 °C and stir for 30 minutes.[9]

-

Slowly add methyl tert-butyl ether (30 mL) drop-wise to the reaction mixture at 20–30 °C, which will cause the oxalate salt to precipitate.[9]

-

Stir the resulting slurry for 90 minutes at 20–30 °C.[9]

-

Filter the product under a nitrogen atmosphere, wash with methyl tert-butyl ether (20 mL), and dry under vacuum at 20–25 °C to yield the 3-O-MEM α-naloxol oxalate salt as a white solid.[4]

Preparation of 3-O-MEM Naloxegol[4][8]

This protocol details the O-alkylation (PEGylation) of the 3-O-MEM α-naloxol intermediate.

Materials:

-

3-O-MEM-α-Naloxol oxalate

-

Sodium carbonate

-

Water

-

Butylated hydroxytoluene (BHT)

-

PEG-7 monobromo monomethyl ether (or similar PEGylating agent)

-

Sodium hydride

-

Dimethylformamide (DMF)

Procedure:

-

To obtain the free base, dissolve sodium carbonate (e.g., 3.14 g) in water (50 mL).[8]

-

Add toluene (45 mL) and 3-O-MEM-α-Naloxol oxalate (e.g., 10 g, 19.7 mmol) to the sodium carbonate solution at 15–20 °C.[8]

-

Stir the resulting solution at 20–30 °C for 30 minutes.[8]

-

Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers and wash with water.[8]

-

Add BHT (0.4 g) to the combined organic layer and concentrate under reduced pressure at a temperature below 60 °C until the volume is approximately 20 mL.[8]

-

The O-alkylation is then performed by reacting the 3-O-MEM α-naloxol free base with a PEGylating agent, such as PEG-7 monobromo monomethyl ether, in the presence of a strong base like sodium hydride in a solvent mixture of DMF and toluene.[9]

Preparation of Naloxegol Oxalate[4]

This protocol describes the deprotection of 3-O-MEM naloxegol and the final salt formation.

Materials:

-

3-O-MEM naloxegol

-

Hydrochloric acid or other suitable acid for deprotection

-

Sodium carbonate or other suitable base for neutralization

-

Methylene (B1212753) chloride or other suitable extraction solvent

-

Naloxegol base

-

Methyl tert-butyl ether (MTBE)

-

n-propanol

-

Oxalic acid

Procedure:

-

The MEM deprotection of 3-O-MEM naloxegol is typically achieved by treatment with an acid, such as hydrobromic acid or hydrochloric acid in ethyl acetate.[4][7]

-

The resulting aqueous solution of the naloxegol salt is washed with a solvent like methylene chloride to remove impurities.[4]

-

The pH of the aqueous solution is then adjusted to 7.5–9.0 with a base, such as sodium carbonate, to yield the naloxegol free base, which is then extracted into an organic solvent.[4][7]

-

Dissolve the purified naloxegol base (e.g., 5 g, 7.67 mmol) in a mixture of MTBE (40 mL) and n-propanol (5 mL).[4]

-

In a separate flask, prepare a solution of oxalic acid (e.g., 0.7 g, 7.77 mmol) in MTBE (30 mL) and n-propanol (2 mL).[4]

-

Slowly add the oxalic acid solution to the naloxegol base solution. The naloxegol oxalate will precipitate during the addition.[4]

-

Stir the product slurry for approximately 3 hours, then cool to 12–15 °C and stir for an additional 45 minutes.[4]

-

Filter the product under a nitrogen atmosphere, wash with MTBE, and dry under vacuum at 25–30 °C to afford naloxegol oxalate as a white solid.[4]

Logical Relationship Diagram for Purification

The purification of intermediates and the final product is crucial for achieving high purity. The following diagram illustrates the logic of the acid-base purification technique.

References

- 1. Naloxegol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Naloxegol Oxalate? [synapse.patsnap.com]

- 3. Naloxegol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Improved Process for the Preparation of Naloxegol Oxalate, an Opiod Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20210338660A1 - Naloxegol Oxalate and Solid Dispersion thereof - Google Patents [patents.google.com]

- 8. WO2018096464A1 - Naloxegol oxalate and solid dispersion thereof - Google Patents [patents.google.com]

- 9. Improved Process for the Preparation of Naloxegol Oxalate, an Opiod Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Naloxol's Potential as a Peripherally Restricted Opioid Antagonist: A Technical Guide

Disclaimer: This technical guide addresses the potential of naloxol as a peripherally restricted opioid antagonist. It is important to note that while this compound is a known metabolite of naloxone (B1662785), there is a significant scarcity of publicly available, in-depth technical data specifically for this compound. In contrast, its PEGylated derivative, naloxegol (B613840) , has been extensively studied and is approved for the treatment of opioid-induced constipation. Therefore, this guide will present the limited available data for a closely related compound, 6-alpha-naloxol , and will primarily utilize the comprehensive data available for naloxegol as a well-documented proxy to illustrate the principles and methodologies relevant to peripherally restricted opioid antagonists. This approach provides a robust framework for understanding the potential of such compounds, while clearly acknowledging the data gap for this compound itself.

Introduction

Opioid analgesics are mainstays in pain management, but their utility is often limited by significant adverse effects, most notably opioid-induced constipation (OIC). This is a consequence of opioid action on mu (µ)-opioid receptors in the enteric nervous system. The ideal opioid antagonist for treating OIC would block these peripheral receptors without crossing the blood-brain barrier (BBB), thus preserving the central analgesic effects of the opioid.

This compound, a reduced metabolite of the non-selective opioid antagonist naloxone, has been investigated for its potential as a peripherally restricted opioid antagonist. The core concept behind its peripheral restriction lies in its physicochemical properties that may limit its ability to penetrate the central nervous system (CNS). This guide provides a comprehensive overview of the available data, experimental methodologies, and underlying signaling pathways relevant to assessing the potential of this compound and its derivatives as peripherally acting opioid antagonists.

Quantitative Data Summary

The following tables summarize the available quantitative data for 6-alpha-naloxol and the extensive data for its derivative, naloxegol.

Table 1: In Vivo Potency of 6-alpha-naloxol in Precipitating Opioid Withdrawal in Rats

| Antagonist | Morphine Treatment | ED50 (mg/kg, s.c.) | Relative Potency (Naloxone / 6-alpha-naloxol) |

| 6-alpha-naloxol | Morphine Naïve | 0.23 | 5.3 |

| Single Morphine | 0.26 | 65.2 | |

| Repeat Morphine | 0.21 | 64.2 | |

| Naloxone | Morphine Naïve | 0.043 | - |

| Single Morphine | 0.004 | - | |

| Repeat Morphine | 0.003 | - |

Data from a study on the suppression of operant responding for food reward as an index of withdrawal.[1][2]

Table 2: In Vitro Opioid Receptor Binding Affinities of Naloxegol

| Receptor Subtype | Kᵢ (nM) | Cell Line | Radioligand |

| Human µ-opioid | 7.42 (geometric mean) | Cloned human µ-opioid receptors | [³H]-Diprenorphine |

| Human δ-opioid | 203 (geometric mean) | Cloned human δ-opioid receptors | Not Specified |

| Human κ-opioid | 8.65 (geometric mean) | Cloned human κ-opioid receptors | Not Specified |

Kᵢ represents the inhibition constant and is a measure of binding affinity.[3][4]

Table 3: In Vitro Functional Antagonism of Naloxegol at the Human µ-Opioid Receptor

| Parameter | Value | Assay Type | Cell Line |

| pA₂ | 7.95 | Functional Assay (GTPγS) | HEK-293 cells expressing human MOR |

| Potency vs. Naloxone | 3-10 fold less potent | Calcium Mobilization & BRET assays | Cells co-expressing opioid receptors and chimeric G proteins |

pA₂ is a measure of the potency of a competitive antagonist.[4][5][6]

Table 4: In Vitro P-glycoprotein (P-gp) Substrate Potential of Naloxegol

| Condition | Pₐₚₚ (A-B) (10⁻⁶ cm/s) | Pₐₚₚ (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |

| Naloxegol alone | 0.14 | 1.1 | 7.9 |

| + Cyclosporin A (10 µM) | 0.44 | 0.58 | 1.3 |

| + Elacridar (1 µM) | 0.56 | 0.65 | 1.2 |

| + Verapamil (100 µM) | 0.43 | 0.53 | 1.2 |

Data from a Caco-2 bidirectional transport assay. An efflux ratio greater than 2 is indicative of active efflux.[7]

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for opioid receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing cloned human µ-, δ-, or κ-opioid receptors.[3]

-

Incubation: The cell membranes (e.g., 20 µg of protein) are incubated with a specific radioligand (e.g., [³H]-Diprenorphine for the µ-opioid receptor) and various concentrations of the test compound. The incubation buffer typically contains 50 mM Tris-HCl (pH 7.4) and 100 mM NaCl.[3]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).[3]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[3]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional antagonist activity (pA₂) of a test compound at the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Prepare membranes from HEK-293 cells expressing the human µ-opioid receptor as described in the radioligand binding assay.[5]

-

Assay Setup: In a 96-well plate, combine the cell membrane suspension, assay buffer containing GDP, a fixed concentration of a µ-opioid agonist (e.g., DAMGO), and varying concentrations of the antagonist (naloxegol).[8]

-

Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction.[8]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[8]

-

Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.[8]

-

Data Analysis: Generate agonist (DAMGO) dose-response curves in the absence and presence of different concentrations of the antagonist. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept provides the pA₂ value.[5][8]

In Vivo Gastrointestinal Transit Assay (Charcoal Meal Test)

Objective: To evaluate the ability of a test compound to reverse opioid-induced delay in gastrointestinal transit in rodents.

Methodology:

-

Animal Preparation: Fast male Wistar rats or mice overnight with free access to water.[4][8]

-

Opioid Administration: Administer an opioid agonist such as morphine (e.g., 10 mg/kg, intravenous) to induce constipation. A control group receives a vehicle.[4]

-

Test Compound Administration: At a set time after opioid administration (e.g., 5 minutes), administer the test compound (naloxegol or naloxone) or vehicle orally via gavage.[4]

-

Charcoal Meal Administration: 25 minutes after the test compound administration, administer a charcoal meal (e.g., 1 mL of a 5-10% charcoal suspension in 10% gum arabic) via oral gavage.[4][8]

-

Assessment: 30 minutes after the charcoal meal administration, humanely euthanize the animals.[4]

-

Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.[4][8]

-

Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the percent transit between the different treatment groups.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Peripherally Restricted Opioid Antagonist

Caption: Mechanism of a peripherally restricted opioid antagonist.

Experimental Workflow for In Vitro Binding Affinity Assay

Caption: Workflow for radioligand binding affinity determination.

Experimental Workflow for In Vivo Gastrointestinal Transit Assay

Caption: Workflow for the in vivo charcoal meal gastrointestinal transit assay.

Conclusion

The concept of a peripherally restricted opioid antagonist holds significant therapeutic promise for the management of opioid-induced side effects, particularly constipation. While specific, in-depth technical data for this compound is limited in the public domain, the extensive research on its PEGylated derivative, naloxegol, provides a strong foundation for understanding the necessary pharmacological profile.

The data on naloxegol demonstrates that it is a potent µ-opioid receptor antagonist with limited ability to cross the blood-brain barrier, a characteristic attributed to its nature as a P-glycoprotein substrate. The in vitro and in vivo experimental protocols detailed in this guide provide a standardized framework for the evaluation of such compounds.

Future research focused specifically on this compound is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to definitively assess its potential as a standalone peripherally restricted opioid antagonist. The methodologies and principles outlined herein offer a clear roadmap for such investigations.

References

- 1. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacological characterization of naloxegol: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Development of Naloxol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and development of naloxol and its therapeutically significant derivative, naloxegol (B613840). The development of naloxegol represents a pivotal achievement in targeted drug design, addressing a significant unmet need in pain management: the treatment of opioid-induced constipation (OIC) without compromising central analgesia. This document details the scientific journey from the foundational understanding of opioid antagonists to the clinical implementation of a peripherally restricted agent.

From Broad Antagonism to Peripheral Precision: The Developmental History

The story of this compound's therapeutic application is intrinsically linked to its parent compound, naloxone (B1662785). Naloxone, a potent and non-selective opioid receptor antagonist, was first synthesized in the 1960s and gained FDA approval in 1971 for the reversal of opioid overdose.[1][2][3][4] Its ability to rapidly displace opioids from their receptors in the central nervous system (CNS) established it as a life-saving intervention.[1][2][3][4]

However, the systemic action of naloxone, while crucial for overdose reversal, presented a barrier to treating peripheral opioid-induced side effects like OIC. Administering naloxone to a patient on chronic opioid therapy would not only alleviate constipation but also reverse the desired analgesic effects and could precipitate withdrawal symptoms.[1]

Scientific investigation into the metabolism of naloxone revealed the formation of this compound, specifically α-naloxol and β-naloxol, with α-naloxol being a human metabolite.[5] this compound itself is an opioid antagonist, but the key therapeutic innovation came with the recognition that modifying its structure could alter its pharmacokinetic properties.

The breakthrough was the development of naloxegol, a PEGylated derivative of this compound.[4][6][7] Developed by AstraZeneca, under license from Nektar Therapeutics, this modification involves attaching a polyethylene (B3416737) glycol (PEG) chain to the this compound molecule.[6][7] This PEGylation increases the molecule's size and polarity, which in turn limits its ability to cross the blood-brain barrier.[6][8][9][10][11] Furthermore, naloxegol is a substrate for the P-glycoprotein (P-gp) transporter, an efflux pump at the blood-brain barrier that actively removes the drug from the CNS, further ensuring its peripheral restriction.[6][10][11][12][13] This targeted approach allows naloxegol to act as a peripherally acting mu-opioid receptor antagonist (PAMORA), effectively blocking opioid receptors in the gastrointestinal tract to alleviate constipation, while sparing the central opioid receptors responsible for pain relief.[6][8][9][10][11][14][15][16] Naloxegol was approved by the FDA in 2014 for the treatment of OIC in adult patients with chronic non-cancer pain.[6][7][17]

Quantitative Pharmacology of Naloxegol

The following tables summarize the key quantitative data that characterize the pharmacological profile of naloxegol.

Table 1: In Vitro Receptor Binding Affinity of Naloxegol

| Parameter | Receptor Subtype | Value | Cell Line |

| K_i_ (Inhibition Constant) | Human µ-opioid | 7.42 nM | Cloned human µ-opioid receptors |

| Human δ-opioid | 203 nM | Cloned human δ-opioid receptors | |

| Human κ-opioid | 8.65 nM | Cloned human κ-opioid receptors | |

| pA_2_ (Functional Antagonism) | Human µ-opioid | 7.95 | HEK-293s cells |

Data sourced from in vitro radioligand binding assays.[3][5][9]

Table 2: Preclinical In Vivo Potency of Naloxegol vs. Naloxone in Rats

| Assay | Parameter | Naloxegol (oral) | Naloxone (oral) |

| Gastrointestinal Transit | ED_50_ | 23.1 mg/kg | 0.69 mg/kg |

| Hot Plate (Analgesia) | ED_50_ | 55.4 mg/kg | 1.14 mg/kg |

ED_50_ is the dose achieving 50% of the maximal effect.[4][5]

Table 3: Human Pharmacokinetic Parameters of Naloxegol (25 mg oral dose)

| Parameter | Value |

| T_max_ (Time to Maximum Plasma Concentration) | < 2 hours |

| C_max_ (Maximum Plasma Concentration) | ~51 ng/mL |

| t_1/2_ (Elimination Half-life) | 6 - 11 hours |

| Metabolism | Primarily via CYP3A4 |

| Excretion | Primarily in feces (~68%) and urine (~16%) |

Data from Phase I clinical studies in healthy volunteers.[6][12][18]

Key Experimental Protocols

The development of naloxegol was underpinned by a series of rigorous preclinical and clinical studies. The methodologies for the key experiments are detailed below.

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (K_i_) of naloxegol for human opioid receptor subtypes (µ, δ, and κ).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary cells) stably expressing cloned human µ-, δ-, or κ-opioid receptors.

-

Incubation: The prepared cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of naloxegol. The incubation is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of naloxegol that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by plotting the percentage of specific binding against the logarithm of the naloxegol concentration. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[3][19]

In Vivo Rat Model of Gastrointestinal Transit

Objective: To assess the ability of naloxegol to antagonize morphine-induced inhibition of gastrointestinal transit.

Methodology:

-

Animal Model: Male rats are used for the study.

-

Drug Administration: A cohort of rats is treated with morphine to induce a delay in gastrointestinal transit. Subsequently, different groups of rats are orally administered either vehicle, naloxone, or naloxegol at various doses.

-

Tracer Administration: A charcoal meal or other suitable marker is administered orally to all animals at a specific time point after drug administration.

-

Assessment: After a set period, the animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured.

-

Data Analysis: The percentage of the total length of the small intestine traversed by the charcoal meal is calculated. The dose of naloxegol or naloxone that produces a 50% reversal of the morphine-induced delay in transit (ED_50_) is determined.[4]

Phase III Clinical Trials (KODIAC-04 and KODIAC-05)

Objective: To evaluate the efficacy and safety of naloxegol for the treatment of OIC in patients with chronic non-cancer pain.

Methodology:

-

Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies were conducted.[2][6][13][20][21][22]

-

Patient Population: Adult outpatients with chronic non-cancer pain who had been on a stable dose of opioids (30-1000 morphine milligram equivalents per day) for at least four weeks and had confirmed OIC.[2][6][13][22]

-

Randomization and Treatment: Patients were randomized in a 1:1:1 ratio to receive either naloxegol 12.5 mg, naloxegol 25 mg, or placebo once daily for 12 weeks.[6][22]

-

Primary Efficacy Endpoint: The primary endpoint was the response rate, defined as having ≥3 spontaneous bowel movements (SBMs) per week, with an increase of ≥1 SBM from baseline, for at least 9 out of the 12 weeks and for at least 3 of the last 4 weeks.[15]

-

Secondary Endpoints: Secondary endpoints included the time to the first post-dose SBM and the mean number of SBMs per week.[6][20]

-

Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, vital signs, and laboratory parameters. Pain scores and daily opioid doses were also monitored to ensure no compromise of central analgesia.[2][13]

Visualizing the Molecular and Experimental Landscape

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in opioid action in the gut and the workflow of the pivotal experiments in naloxegol's development.

Caption: Opioid agonist signaling pathway in an enteric neuron leading to constipation.

Caption: Naloxegol competitively antagonizes the μ-opioid receptor, blocking opioid effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Randomised clinical trial: the long-term safety and tolerability of naloxegol in patients with pain and opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]